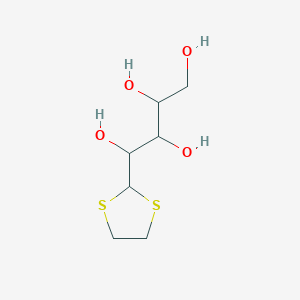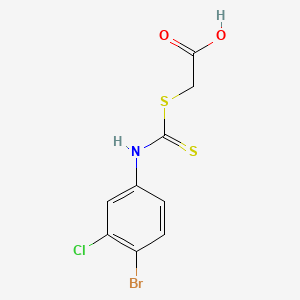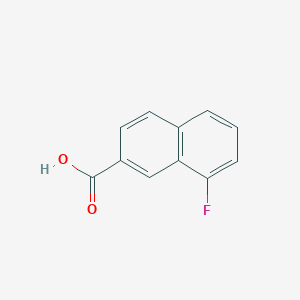
Hexan-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexan-3-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hexyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound, with its unique structure, finds applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexan-3-ylboronic acid can be synthesized through several methods, including:
Electrophilic Borylation: This involves the reaction of hexyl Grignard reagents with boron trihalides or boronic esters.
Hydroboration: The hydroboration of hex-1-ene followed by oxidation can yield this compound.
Industrial Production Methods: Industrial production often employs continuous flow setups for handling organolithium chemistry, enabling the synthesis of boronic acids on a multigram scale with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Hexan-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols: From oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Hexan-3-ylboronic acid has diverse applications in scientific research:
Wirkmechanismus
Hexan-3-ylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Known for its use in Suzuki-Miyaura coupling but with different reactivity due to the aromatic ring.
Methylboronic Acid: Simpler structure with different applications in organic synthesis.
Uniqueness: this compound’s unique structure, with a hexyl chain, provides distinct reactivity and solubility properties, making it suitable for specific applications in organic synthesis and material science .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic Acid
- Methylboronic Acid
- Butylboronic Acid
Eigenschaften
CAS-Nummer |
851137-35-4 |
|---|---|
Molekularformel |
C6H15BO2 |
Molekulargewicht |
130.00 g/mol |
IUPAC-Name |
hexan-3-ylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-3-5-6(4-2)7(8)9/h6,8-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
MADOAEPFTAYMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(CC)CCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)

![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)

![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)



![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)



![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)
![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
